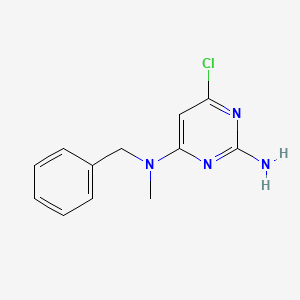

N~4~-benzyl-6-chloro-N~4~-methyl-2,4-pyrimidinediamine

Vue d'ensemble

Description

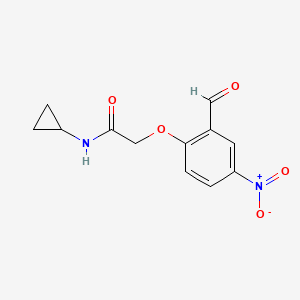

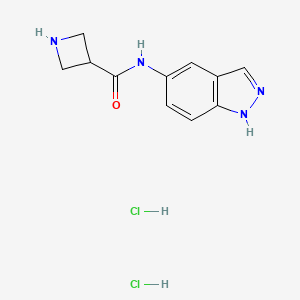

“N~4~-benzyl-6-chloro-N~4~-methyl-2,4-pyrimidinediamine” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “N~4~-benzyl” and “N~4~-methyl” parts suggest that there are benzyl and methyl groups attached to the nitrogen atoms in the ring . The “6-chloro” part indicates the presence of a chlorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the benzyl, methyl, and chloro groups . The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring would likely form the core of the molecule, with the benzyl, methyl, and chloro groups attached to the nitrogen atoms in the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. For example, the benzyl and methyl groups might be susceptible to reactions such as free radical bromination or nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the chlorine atom might make the compound more polar and therefore more soluble in polar solvents .Applications De Recherche Scientifique

N~4~-benzyl-6-chloro-N~4~-methyl-2,4-pyrimidinediamine has been used in a number of scientific research applications, including the study of the effects of drugs on the central nervous system, the study of the effects of drugs on the cardiovascular system, and the study of the effects of drugs on the immune system. This compound has also been used in the study of the effects of drugs on the gastrointestinal system and the study of the effects of drugs on the endocrine system.

Mécanisme D'action

The mechanism of action of N~4~-benzyl-6-chloro-N~4~-methyl-2,4-pyrimidinediamine is not completely understood, but it is believed to interact with various receptors and enzymes in the body. It is believed to bind to certain receptors and enzymes, which can then activate certain pathways in the body and lead to a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter involved in the regulation of muscle contraction, memory, and learning. This compound has also been found to inhibit the enzyme monoamine oxidase, which is responsible for breaking down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been found to increase the release of dopamine, which can lead to increased alertness and focus.

Avantages Et Limitations Des Expériences En Laboratoire

N~4~-benzyl-6-chloro-N~4~-methyl-2,4-pyrimidinediamine has a number of advantages for use in laboratory experiments. It is highly stable and can be stored for long periods of time without degradation. Additionally, it is easy to synthesize and can be synthesized in large quantities. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble and therefore cannot be used in aqueous solutions. Additionally, it is not suitable for use in vivo experiments due to its toxicity.

Orientations Futures

The potential future directions for N~4~-benzyl-6-chloro-N~4~-methyl-2,4-pyrimidinediamine are numerous. This compound could be used to further study the effects of drugs on the central nervous system, cardiovascular system, and immune system. Additionally, this compound could be used to study the effects of drugs on the gastrointestinal system and endocrine system. This compound could also be used to study the effects of drugs on other organs and systems, such as the liver, kidneys, and reproductive system. Finally, this compound could be used to develop new drugs that target specific receptors and enzymes in the body.

Méthodes De Synthèse

N~4~-benzyl-6-chloro-N~4~-methyl-2,4-pyrimidinediamine can be synthesized using a variety of methods, including the base-catalyzed reaction of 4-methyl-2-chlorobenzaldehyde with 2-amino-4-methylpyrimidine in aqueous ethanol or acetonitrile. This reaction is carried out at room temperature and yields a product with a purity of more than 95%.

Safety and Hazards

Propriétés

IUPAC Name |

4-N-benzyl-6-chloro-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-17(8-9-5-3-2-4-6-9)11-7-10(13)15-12(14)16-11/h2-7H,8H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVHHTGIAABXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324951 | |

| Record name | 4-N-benzyl-6-chloro-4-N-methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

860650-68-6 | |

| Record name | 4-N-benzyl-6-chloro-4-N-methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2901741.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B2901744.png)

![N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2901747.png)

![1,3,6-trimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2901749.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2901752.png)

amino}thiophene-2-carboxamide](/img/structure/B2901753.png)